molecular formula C8H6BrF3O2 B1598051 2-Bromo-5-(trifluoromethoxy)benzyl alcohol CAS No. 886763-15-1

2-Bromo-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1598051
CAS No.: 886763-15-1
M. Wt: 271.03 g/mol
InChI Key: OALBWTKTAWWYBX-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)benzyl alcohol has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” indicates that it may cause skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the formation of succinimide radicals that further react with the compound . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis and biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions underscore the compound’s potential as a tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable at ambient temperature, but its long-term effects on cellular function may vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular processes, highlighting the importance of considering temporal dynamics in experimental design.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as oxidative stress and cellular damage . These observations underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization dynamics are critical for elucidating the compound’s mode of action and potential cellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Halogenation: Bromination of 5-(trifluoromethoxy)benzyl alcohol using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Reacting 2-bromo-5-(trifluoromethoxy)benzene with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

  • Oxidation: Conversion to 2-bromo-5-(trifluoromethoxy)benzaldehyde using oxidizing agents like chromium trioxide.

  • Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO₃) in acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 2-bromo-5-(trifluoromethoxy)benzaldehyde.

  • Reduction: 2-bromo-5-(trifluoromethoxy)benzylamine.

  • Substitution: 2-iodo-5-(trifluoromethoxy)benzyl alcohol.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine

  • 2-Bromo-5-(trifluoromethoxy)aniline

  • 2-Bromo-5-(trifluoromethoxy)benzene

Uniqueness: 2-Bromo-5-(trifluoromethoxy)benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its hydroxymethyl group, in particular, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALBWTKTAWWYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382571
Record name 2-bromo-5-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-15-1
Record name 2-bromo-5-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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